

physical and chemical properties of 1-Methylcyclopropane-1-sulfonamide

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Compound of Interest

Compound Name: 1-Methylcyclopropane-1-sulfonamide

Cat. No.: B045804

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1-Methylcyclopropane-1-sulfonamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclopropane-1-sulfonamide is a synthetic organic compound featuring a unique combination of a strained cyclopropane ring and a sulfonamide functional group. This distinctive structural arrangement imparts specific physicochemical properties that are of interest in medicinal chemistry and drug discovery. The sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, notably for its antibacterial properties. The incorporation of a compact and rigid 1-methylcyclopropyl group can influence the molecule's conformational rigidity, metabolic stability, and binding interactions with biological targets. This document provides an in-depth technical overview of the physical, chemical, and predicted biological properties of **1-Methylcyclopropane-1-sulfonamide**, along with proposed experimental protocols for its synthesis and characterization.

Physical and Chemical Properties

A summary of the known and predicted physical and chemical properties of **1-Methylcyclopropane-1-sulfonamide** is presented in the tables below. These data are

compiled from various chemical suppliers and computational predictions.

General and Physical Properties

Property	Value	Source
CAS Number	669008-26-8	[1] [2]
Molecular Formula	C ₄ H ₉ NO ₂ S	[1] [2]
Molecular Weight	135.19 g/mol	[2]
Appearance	White powder	[1]
Boiling Point (predicted)	246.4 ± 23.0 °C at 760 mmHg	N/A
Density (predicted)	1.3 ± 0.1 g/cm ³	N/A
Flash Point (predicted)	102.8 ± 22.6 °C	N/A
pKa (predicted)	Not available	N/A
Solubility	Not available	N/A

Computational Properties

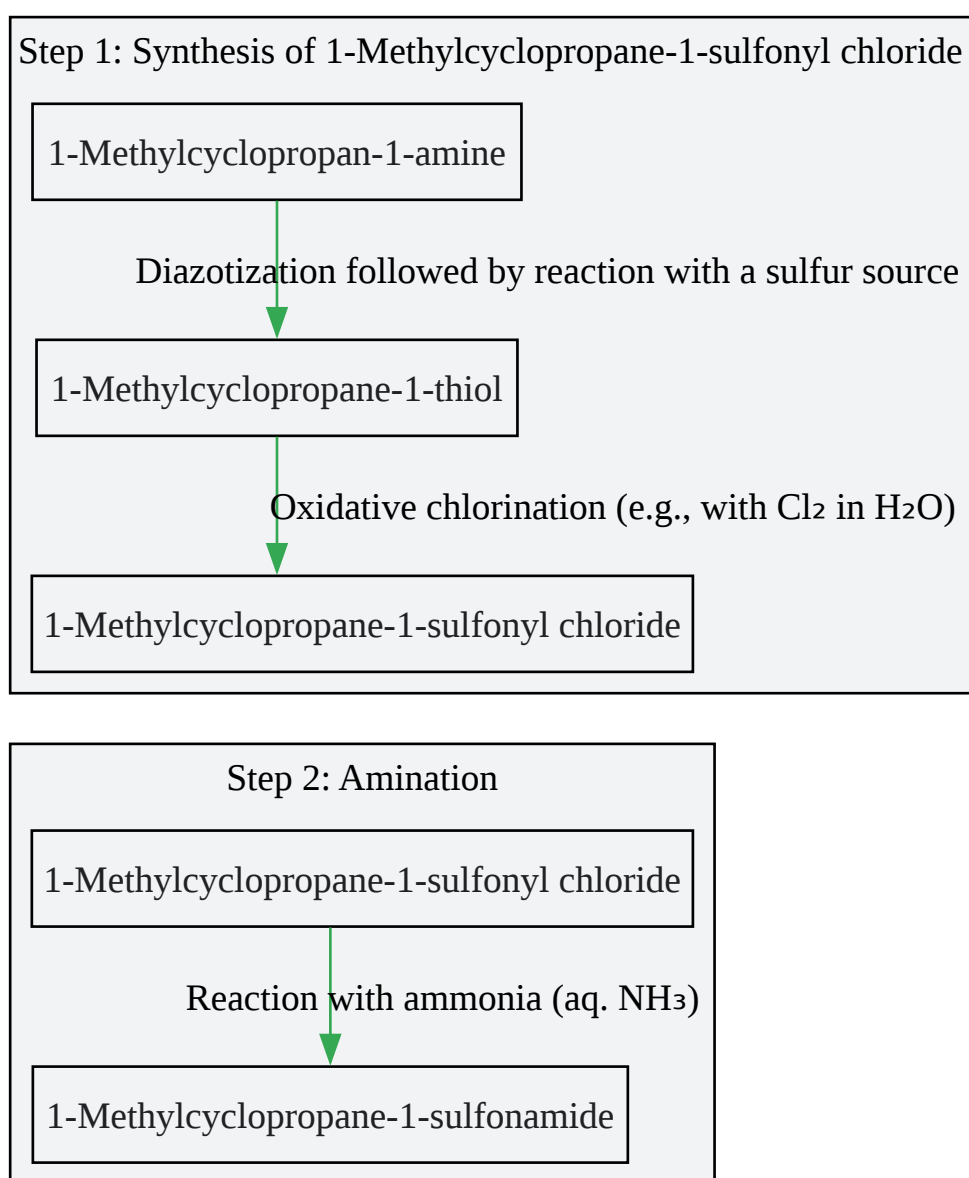
Property	Value	Source
XLogP3-AA (predicted)	-0.3	[2]
Topological Polar Surface Area	68.5 Å ²	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	2	[2]
Rotatable Bond Count	1	[2]
Exact Mass	135.035400 u	[2]
Monoisotopic Mass	135.035400 u	[2]

Experimental Protocols

As detailed experimental protocols for the synthesis of **1-Methylcyclopropane-1-sulfonamide** are not readily available in the public domain, a proposed two-step synthetic route is outlined below. This procedure is adapted from established methods for the synthesis of analogous cyclobutane sulfonamides and general sulfonamide synthesis.

Proposed Synthesis of 1-Methylcyclopropane-1-sulfonamide

The proposed synthesis involves the preparation of the intermediate 1-methylcyclopropane-1-sulfonyl chloride, followed by amination to yield the final product.



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Proposed two-step synthesis of **1-Methylcyclopropane-1-sulfonamide**.

Step 1: Proposed Synthesis of 1-Methylcyclopropane-1-sulfonyl chloride

This intermediate is not commercially available in large quantities but can be synthesized from 1-methylcyclopropan-1-amine. The amine can be converted to the corresponding thiol via diazotization followed by reaction with a sulfur source. The resulting 1-methylcyclopropane-1-thiol can then undergo oxidative chlorination, for instance, using chlorine in an aqueous medium, to yield 1-methylcyclopropane-1-sulfonyl chloride[3].

Materials:

- 1-Methylcyclopropan-1-amine
- Sodium nitrite
- Potassium ethyl xanthate
- Chlorine gas
- Hydrochloric acid
- Diethyl ether
- Sodium bicarbonate solution
- Anhydrous magnesium sulfate

Procedure:

- Prepare a solution of 1-methylcyclopropan-1-amine in aqueous hydrochloric acid and cool to 0-5 °C.
- Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

- Add the resulting diazonium salt solution to a solution of potassium ethyl xanthate.
- Extract the resulting xanthate ester with diethyl ether, wash, dry, and concentrate.
- Hydrolyze the xanthate ester to the corresponding thiol.
- Suspend the 1-methylcyclopropane-1-thiol in water and bubble chlorine gas through the mixture while maintaining the temperature below 10 °C.
- Monitor the reaction by TLC until the starting material is consumed.
- Extract the product, 1-methylcyclopropane-1-sulfonyl chloride, with a suitable organic solvent (e.g., dichloromethane).
- Wash the organic layer with cold sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure to yield the crude sulfonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of **1-Methylcyclopropane-1-sulfonamide**

This step involves the reaction of the sulfonyl chloride intermediate with ammonia.^[4]

Materials:

- 1-Methylcyclopropane-1-sulfonyl chloride
- Aqueous ammonia (28-30%)
- Dichloromethane (DCM)
- Deionized water
- Brine
- Anhydrous sodium sulfate

Procedure:

- Dissolve the crude 1-methylcyclopropane-1-sulfonyl chloride in DCM and cool the solution to 0 °C in an ice bath.
- Slowly add an excess of aqueous ammonia dropwise with vigorous stirring.
- Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with DCM.
- Combine the organic layers, wash with deionized water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude **1-Methylcyclopropane-1-sulfonamide** by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Predicted Spectroscopic Data

As experimental spectra are not publicly available, the following tables summarize the predicted spectroscopic data for **1-Methylcyclopropane-1-sulfonamide** based on its chemical structure and known data for similar compounds.

Predicted ^1H NMR Data (in CDCl_3)

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
-CH ₃	~1.4	s	N/A
-CH ₂ - (cyclopropane)	~0.8-1.2	m	N/A
-SO ₂ NH ₂	~4.5-5.5	br s	N/A

Predicted ^{13}C NMR Data (in CDCl_3)

Carbon	Predicted Chemical Shift (δ , ppm)
C-SO ₂	~40-50
-CH ₃	~15-25
-CH ₂ - (cyclopropane)	~10-20

Predicted FT-IR Data

Functional Group	Vibrational Mode	Predicted Wavenumber (cm ⁻¹)
N-H	Symmetric & Asymmetric Stretch	3400-3200
C-H (methyl)	Stretch	2960-2850
C-H (cyclopropane)	Stretch	~3080
S=O	Asymmetric & Symmetric Stretch	1350-1300 and 1160-1120
S-N	Stretch	950-900

Predicted Mass Spectrometry Fragmentation

m/z	Proposed Fragment
135	[M] ⁺ (Molecular ion)
120	[M - NH] ⁺
71	[M - SO ₂ NH ₂] ⁺
69	[C ₄ H ₅ O] ⁺ or [C ₅ H ₉] ⁺
55	[C ₄ H ₇] ⁺

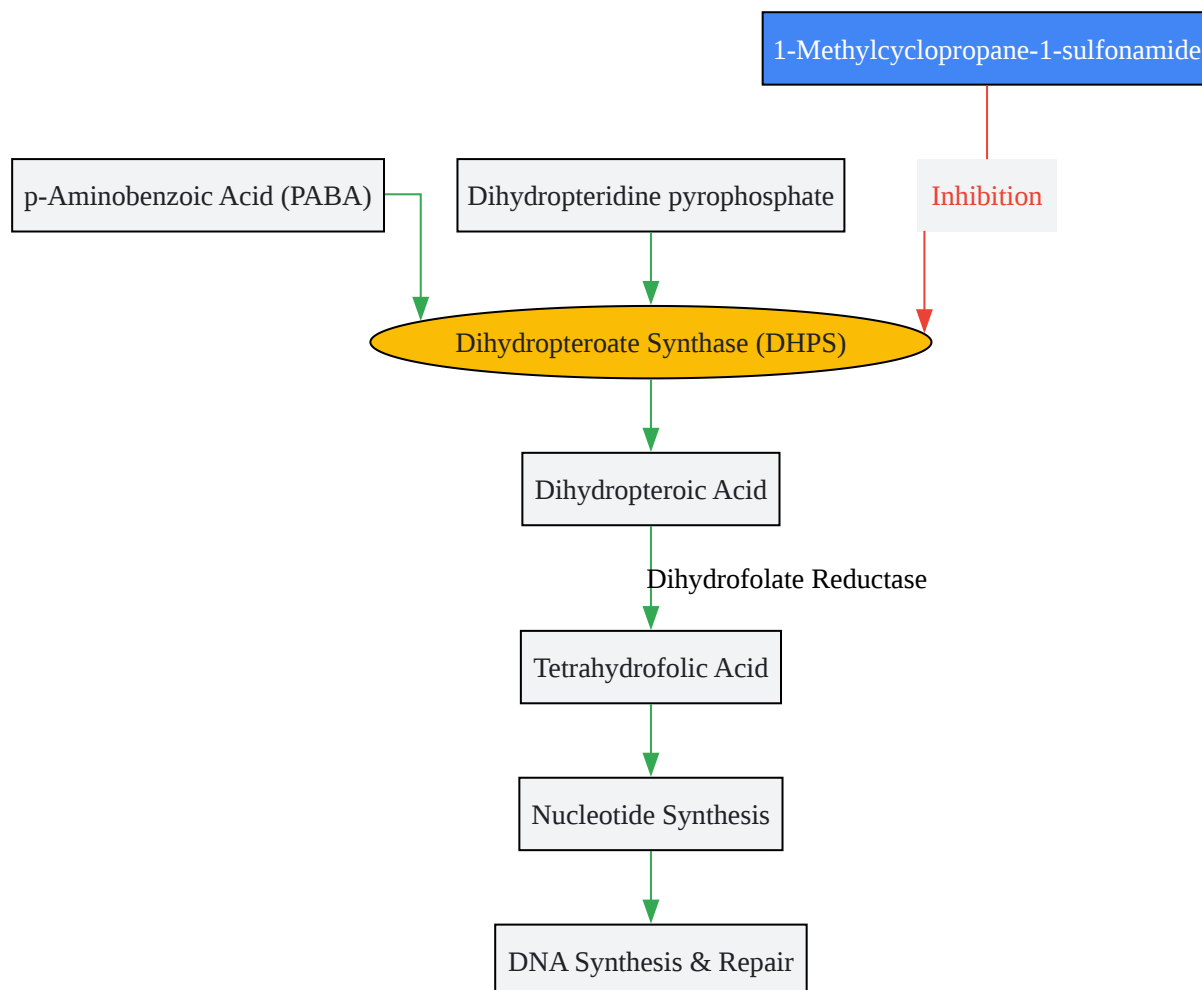
Biological Activity and Signaling Pathway

While no specific biological activity has been reported for **1-Methylcyclopropane-1-sulfonamide**, its structural similarity to known antibacterial sulfonamides suggests a potential

mechanism of action as an inhibitor of folic acid synthesis in bacteria.

Proposed Mechanism of Action: Inhibition of Dihydropteroate Synthase

Sulfonamides are known to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). DHPS is a key enzyme in the bacterial pathway for the synthesis of folic acid, a vital nutrient for DNA synthesis and repair. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides can block the synthesis of dihydropteroic acid, a precursor to folic acid. This leads to a depletion of folic acid and ultimately inhibits bacterial growth.



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Proposed signaling pathway of **1-Methylcyclopropane-1-sulfonamide**.

Conclusion

1-Methylcyclopropane-1-sulfonamide is a molecule with potential for further investigation in the field of medicinal chemistry. Its unique structural features, combining a sulfonamide pharmacophore with a cyclopropane ring, may offer advantages in developing novel

therapeutic agents. The provided data, including its physical and chemical properties, a proposed synthetic route, and predicted spectroscopic characteristics, serve as a foundational guide for researchers. The hypothesized antibacterial activity through the inhibition of dihydropteroate synthase provides a clear direction for future biological evaluation of this compound and its derivatives. Further experimental validation of the proposed synthesis and biological activity is warranted to fully elucidate the potential of **1-Methylcyclopropane-1-sulfonamide**.

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